molecular formula C12H10ClFO2 B6239280 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2381248-06-0

2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B6239280
CAS No.: 2381248-06-0
M. Wt: 240.7
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Description

2-chloro-2-fluoro-3-phenylbicyclo[111]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique structural features, which include a highly strained bicyclic system

Preparation Methods

The synthesis of 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through cyclopropanation reactions, where a suitable precursor undergoes intramolecular cyclization.

    Introduction of the phenyl group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the phenyl group onto the bicyclic core.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation reactions: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-chloro-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:

    2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a bromine atom instead of chlorine, which can lead to different chemical properties and reactivity.

    2,2-difluorobicyclo[1.1.1]pentane derivatives:

The uniqueness of this compound lies in its specific combination of substituents, which provides a balance of reactivity and stability, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2381248-06-0

Molecular Formula

C12H10ClFO2

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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